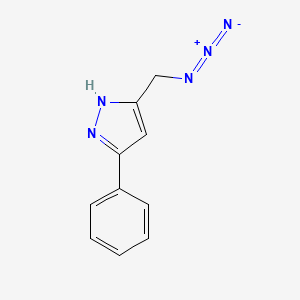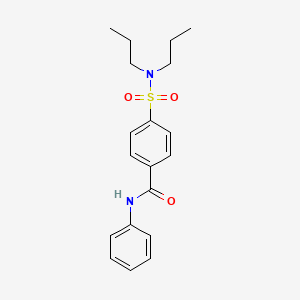
4,4-Difluoro-3-(trifluoromethyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Difluoro-3-(trifluoromethyl)piperidine is a fluorinated organic compound with the molecular formula C6H8F5N. This compound is characterized by the presence of both difluoro and trifluoromethyl groups attached to a piperidine ring. The incorporation of fluorine atoms into organic molecules often imparts unique physical, chemical, and biological properties, making such compounds valuable in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of piperidine derivatives with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts to facilitate the fluorination process.
Industrial Production Methods
Industrial production of 4,4-Difluoro-3-(trifluoromethyl)piperidine may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods ensures the availability of the compound for various applications in research and industry .
化学反应分析
Types of Reactions
4,4-Difluoro-3-(trifluoromethyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluorinated piperidine derivatives, while substitution reactions can produce a variety of substituted piperidines .
科学研究应用
4,4-Difluoro-3-(trifluoromethyl)piperidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
作用机制
The mechanism of action of 4,4-Difluoro-3-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activities. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)piperidine: Similar in structure but lacks the difluoro groups.
3,3-Difluoropyrrolidine: Contains difluoro groups but has a different ring structure.
4,4-Difluoropiperidine: Similar in having difluoro groups but lacks the trifluoromethyl group
Uniqueness
4,4-Difluoro-3-(trifluoromethyl)piperidine is unique due to the combination of both difluoro and trifluoromethyl groups on the piperidine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
属性
分子式 |
C6H8F5N |
|---|---|
分子量 |
189.13 g/mol |
IUPAC 名称 |
4,4-difluoro-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H8F5N/c7-5(8)1-2-12-3-4(5)6(9,10)11/h4,12H,1-3H2 |
InChI 键 |
QQXOBLSUWRLFMO-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC(C1(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![n-[(1-Benzothiophen-3-yl)methyl]hydroxylamine](/img/structure/B15319539.png)












